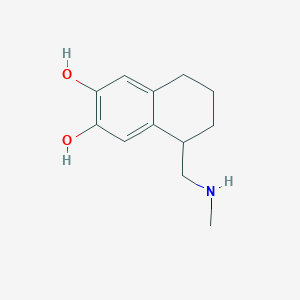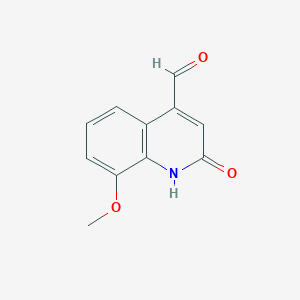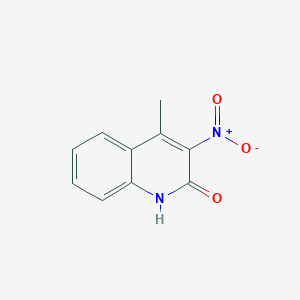
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a methylamino group attached to a tetrahydronaphthalene ring, which also contains two hydroxyl groups at the 2 and 3 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalene-2,3-diol.
Methylation: The hydroxyl groups at the 2 and 3 positions are protected, and the compound is then subjected to a methylation reaction using methylamine.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or activate receptors that promote neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Methylhexanamine: A stimulant with a similar methylamino group.
Methylaminolevulinate: Used in photodynamic therapy.
Dimethylaminoquinolines: Known for their antimalarial properties.
Uniqueness
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol is unique due to its specific structural features, such as the combination of a tetrahydronaphthalene ring with a methylamino group and two hydroxyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(methylaminomethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C12H17NO2/c1-13-7-9-4-2-3-8-5-11(14)12(15)6-10(8)9/h5-6,9,13-15H,2-4,7H2,1H3 |
InChI Key |
JWAFPWBWJHQMSH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCC2=CC(=C(C=C12)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)

![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)

![2-(Propylsulfonyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B11898691.png)
![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)




![4-Methoxyfuro[3,2-C]quinoline](/img/structure/B11898750.png)

